

4-Fluorobenzaldehyde oxime CAS number 459-23-4 characterization

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Compound of Interest

Compound Name: 4-Fluorobenzaldehyde oxime

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An In-depth Technical Guide to the Characterization of **4-Fluorobenzaldehyde Oxime** (CAS 459-23-4)

Authored by: A Senior Application Scientist

Introduction

4-Fluorobenzaldehyde oxime (CAS Number: 459-23-4) is a pivotal synthetic intermediate whose structural scaffold is of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] With a molecular formula of C_7H_6FNO , this compound belongs to the oxime class of organic molecules, characterized by the $C=N-OH$ functional group.[3] The presence of a fluorine atom at the para position of the benzene ring imparts unique electronic properties, enhancing the molecule's stability and modulating its reactivity, making it a valuable building block for more complex molecular architectures.[1] Its applications are diverse, ranging from a precursor in the synthesis of potential anticancer and antimicrobial agents to a tool for studying enzyme inhibition and protein-ligand interactions.[1][4]

Given its role as a foundational component in multi-step syntheses, the unambiguous characterization and purity verification of **4-fluorobenzaldehyde oxime** are not merely procedural formalities; they are prerequisites for reliable, reproducible, and meaningful research. This guide provides a comprehensive framework for the characterization of this molecule, grounded in authoritative analytical principles and field-proven methodologies. We will delve into the causality behind technique selection, present self-validating experimental

protocols, and offer insights into data interpretation, ensuring that researchers can proceed with confidence in the quality of their starting material.

Physicochemical and Structural Properties

A foundational understanding begins with the compound's basic physicochemical properties. These parameters are critical for handling, storage, and selecting appropriate analytical conditions.

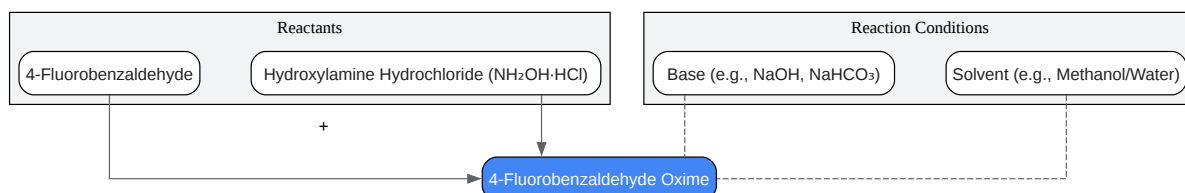
Property	Value	Source(s)
CAS Number	459-23-4	[5]
Molecular Formula	C ₇ H ₆ FNO	[6][7]
Molecular Weight	139.13 g/mol	[1][7]
Appearance	White amorphous solid or colorless to pale yellow liquid/solid	[1][5]
Melting Point	82-85 °C (lit.)	[2][6]
IUPAC Name	(NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine	[7]
Storage Temperature	2-8°C, sealed in a dry environment	[2][8]

Synthesis Synopsis and Impurity Profile

The most common and efficient synthesis of **4-fluorobenzaldehyde oxime** is the condensation reaction between 4-fluorobenzaldehyde and hydroxylamine, typically using hydroxylamine hydrochloride and a base like sodium hydroxide or sodium acetate.[1][9] This reaction is a nucleophilic addition of hydroxylamine to the aldehyde's carbonyl group, followed by dehydration to yield the oxime.

Understanding this pathway is crucial for anticipating potential impurities. The primary impurities could include unreacted 4-fluorobenzaldehyde and potential side-products like imine

derivatives if reaction temperatures are not controlled.[1] Therefore, the characterization workflow must be designed not only to confirm the identity of the product but also to quantify the absence of these key reactants and byproducts.

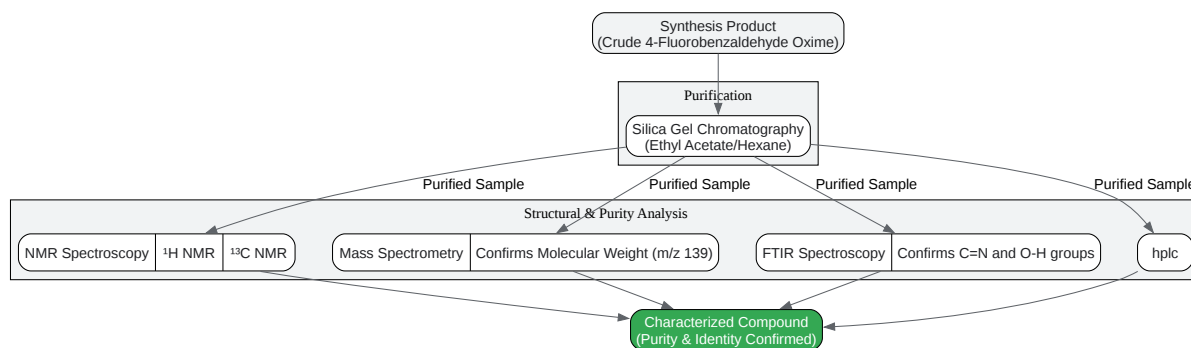


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Caption: General synthesis pathway for **4-Fluorobenzaldehyde oxime**.

Core Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of **4-fluorobenzaldehyde oxime**. Each technique provides a unique and complementary piece of the analytical puzzle.



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Caption: Integrated workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this specific molecule, NMR is critical to confirm the formation of the oxime C-H, identify the aromatic protons, and observe the effect of the electron-withdrawing fluorine atom on the benzene ring.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the purified **4-fluorobenzaldehyde oxime** and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solid is fully dissolved.
- **Internal Standard:** CDCl₃ typically serves as a sufficient internal reference (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).^[9]

- **Instrument Setup:** Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

The obtained spectra should be consistent with the expected chemical shifts and coupling patterns. The data below serves as a validation checklist.

Technique	Expected Chemical Shifts (δ , ppm in CDCl_3)	Key Structural Assignment
^1H NMR	~8.12 - 8.13 (s, 1H)	Oxime proton ($\text{CH}=\text{N}$)[1][10]
~7.50 - 7.60 (m, 2H)	Aromatic protons ortho to the oxime group[10]	
~7.00 - 7.20 (m, 2H)	Aromatic protons meta to the oxime group[10]	
Variable (broad s, 1H)	Hydroxyl proton ($\text{N}-\text{OH}$), may exchange or be very broad[1]	
^{13}C NMR	~149.3	Oxime carbon ($\text{C}=\text{N}$)[10]
~162.5 - 165.0 (d)	Aromatic carbon bonded to fluorine (^1JCF coupling)[10]	
~128.8 - 128.9 (d)	Aromatic carbons ortho to fluorine (^2JCF coupling)[10]	
~115.8 - 116.0 (d)	Aromatic carbons meta to fluorine (^3JCF coupling)[10]	

Trustworthiness Note: The presence of distinct doublets in the ^{13}C NMR spectrum due to C-F coupling provides definitive evidence of the fluorine's presence and position on the aromatic

ring, serving as an internal validation of the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. Its primary role here is to validate the successful conversion of the aldehyde's carbonyl group (C=O) into the oxime's C=N and O-H functionalities. The absence of a strong carbonyl peak from the starting material is as important as the appearance of the oxime peaks.

- **Sample Preparation:** Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample. Ensure the sample is dry to avoid interference from water O-H bands.
- **Background Scan:** Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Wavenumber (cm ⁻¹)	Vibration Mode	Significance
~3200 - 3300	O-H stretch (broad)	Confirms the hydroxyl group of the oxime[1][10]
~1600 - 1610	C=N stretch	Confirms the formation of the oxime double bond[1][10]
~1511	C=C aromatic stretch	Indicates the presence of the benzene ring[10]
Validation Check	Absence of a strong peak at ~1700 cm ⁻¹	Confirms consumption of the 4-fluorobenzaldehyde starting material (C=O stretch)

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. This technique is

crucial for verifying that the desired molecule has been formed and not an unintended product of a different mass.

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
- **Ionization:** Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.
- **Analysis:** Acquire the mass spectrum. In ESI, the molecule will likely be observed as the protonated molecular ion $[M+H]^+$.

Ion	Expected m/z	Significance
$[M]^+$ (EI)	139	Molecular ion peak corresponding to C_7H_6FNO ^[7]
$[M+H]^+$ (ESI)	140	Protonated molecular ion

Trustworthiness Note: High-resolution mass spectrometry (HRMS) can further increase confidence by providing a mass measurement accurate to several decimal places, allowing for the unequivocal determination of the molecular formula (Expected exact mass: 139.04334).^[7]

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While spectroscopic methods confirm identity, HPLC is the gold standard for assessing purity. For drug development professionals, quantifying purity is non-negotiable. This technique separates the target compound from any unreacted starting materials or byproducts, allowing for precise quantification.

- **System:** An HPLC system with a UV detector.
- **Column:** A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- **Mobile Phase:** An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 Acetonitrile:Water.
- **Flow Rate:** 1.0 mL/min.

- Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).
- Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL) and filter through a 0.45 μ m syringe filter.
- Analysis: Inject 10 μ L and record the chromatogram.
- Identity: The main peak should have a consistent retention time across multiple runs.
- Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use as a synthetic intermediate, a purity of >95% is typically required.^[5]
- Validation: The method can be validated by spiking the sample with the 4-fluorobenzaldehyde starting material to confirm that the impurity peak is well-resolved from the product peak.

Safety and Handling

4-Fluorobenzaldehyde oxime is classified as a hazardous substance. Adherence to safety protocols is mandatory.

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.^[11]
- Precautions: Handle in a well-ventilated fume hood. Wear suitable protective clothing, including gloves and safety glasses.^{[6][11]} Avoid breathing dust or mist.^[11]

Conclusion

The comprehensive characterization of **4-fluorobenzaldehyde oxime** (CAS 459-23-4) is a critical, multi-faceted process that underpins the integrity of subsequent research. A logical workflow integrating NMR for structural elucidation, FTIR for functional group verification, MS for molecular weight confirmation, and HPLC for purity quantification provides a self-validating system. By understanding the principles behind each technique and adhering to rigorous protocols, researchers and drug development professionals can ensure the quality and identity

of this versatile building block, paving the way for successful and reproducible scientific outcomes.

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